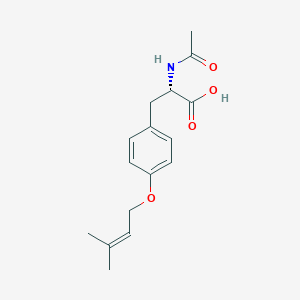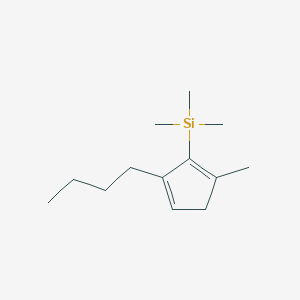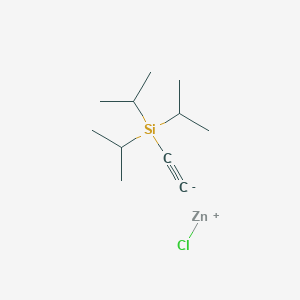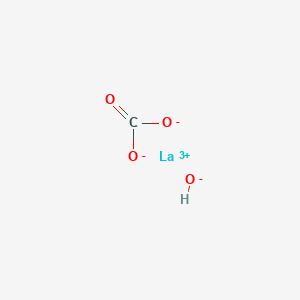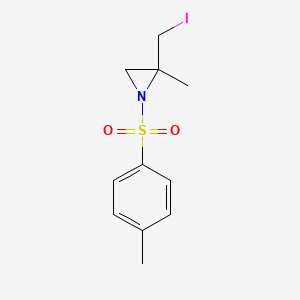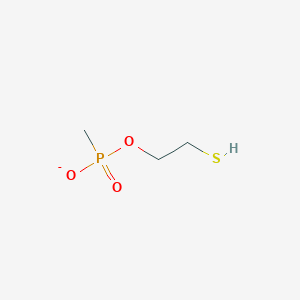
2-Sulfanylethyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylethyl methylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-sulfanylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylethyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of methylphosphonic dichloride with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Methylphosphonic dichloride and 2-mercaptoethanol.
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed and stirred at room temperature, and the product is isolated by standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. One such method is the microwave-accelerated McKenna synthesis, which utilizes bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl methylphosphonates, followed by desilylation upon contact with water or methanol . This method offers high yields and mild reaction conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfanylethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Phosphonate esters or amides.
Hydrolysis: Phosphonic acids.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylethyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphonates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and antibacterial drugs.
Wirkmechanismus
The mechanism by which 2-sulfanylethyl methylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethylphosphonate: Similar in structure but with a hydroxyl group instead of a thiol group.
Methylphosphonic acid: Lacks the 2-sulfanylethyl moiety.
2-Aminoethylphosphonate: Contains an amino group instead of a thiol group
Uniqueness
2-Sulfanylethyl methylphosphonate is unique due to the presence of both a thiol and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
192386-53-1 |
|---|---|
Molekularformel |
C3H8O3PS- |
Molekulargewicht |
155.14 g/mol |
IUPAC-Name |
methyl(2-sulfanylethoxy)phosphinate |
InChI |
InChI=1S/C3H9O3PS/c1-7(4,5)6-2-3-8/h8H,2-3H2,1H3,(H,4,5)/p-1 |
InChI-Schlüssel |
ZNQHTOBNAOHLKL-UHFFFAOYSA-M |
Kanonische SMILES |
CP(=O)([O-])OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
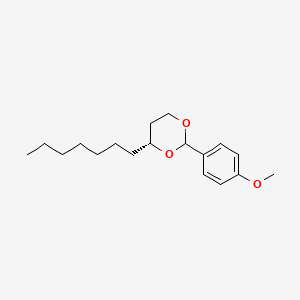
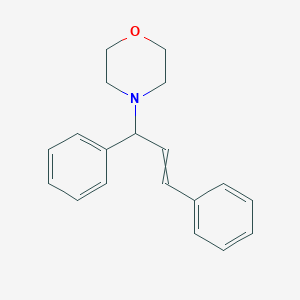
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
